molecular formula C7H16Cl2N2 B7964505 7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B7964505
M. Wt: 199.12 g/mol
InChI Key: SNNPSXCPXBPSBS-UHFFFAOYSA-N
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Description

7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a bicyclic amine derivative with a spirocyclic architecture. Its molecular formula is C₇H₁₆Cl₂N₂, consisting of a six-membered ring fused to a two-membered ring (spiro[2.5]octane core) and two amine groups, one of which is substituted with a methyl group at the 7-position. The compound is stabilized as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications .

Key structural features include:

  • Spirocyclic core: Provides conformational rigidity, influencing binding affinity to biological targets .
  • Dihydrochloride form: Improves aqueous solubility for drug formulation .

The compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods for related diazaspiro derivatives (e.g., reaction of 7-phenyl-4,7-diazaspiro[2.5]octane with pyrimidines) . Its CAS registry number is 1199792-83-0 for the (R)-enantiomer, while the parent compound (without stereospecificity) is registered under 145122-56-1 .

Properties

IUPAC Name

7-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-7(6-9)2-3-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNPSXCPXBPSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Challenges

  • Regioselective Methylation : Introducing a methyl group exclusively at the 7-position without side reactions at the 4-position.

  • Spirocycle Stability : The strained cyclopropane ring necessitates mild reaction conditions to prevent ring-opening.

  • Salt Formation : Controlled protonation to ensure consistent dihydrochloride stoichiometry.

Synthetic Routes to this compound

Route 1: Benzyl Protection and Sequential Deprotection-Alkylation

This method adapts strategies from the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane, modifying the protective group to enable methylation.

Step 1: Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane

The starting material, (1-((4-methoxybenzyloxy)carbonylamino)cyclopropyl)methyl methanesulfonate (Compound I), undergoes nucleophilic substitution with glycine methyl ester hydrochloride in acetonitrile with potassium carbonate. The product, 7-benzyl-4,7-diazaspiro[2.5]octane (Compound II), is isolated in 85–90% yield.

Step 2: Deprotection and Methylation

Hydrogenation of Compound II using Pd/C in methanol removes the benzyl group. Subsequent treatment with methyl iodide and a base (e.g., K₂CO₃) in DMF introduces the methyl group at the 7-position. The crude amine is then treated with HCl gas in ethanol to yield the dihydrochloride salt.

Key Data Table: Reaction Conditions for Route 1

StepReagents/ConditionsYieldPurity (HPLC)
1K₂CO₃, CH₃CN, rt, 12h88%95%
2H₂/Pd-C, MeOH, 50°C92%97%
3CH₃I, DMF, 60°C78%91%
4HCl/EtOH, 0°C95%99%

Route 2: Direct Spirocyclization with Methylamine

An alternative approach constructs the spirocycle using methylamine as a building block.

Cyclopropane Formation

Reacting 1,1-bis(bromomethyl)cyclopropane with methylamine in THF at −20°C generates the spirocyclic intermediate. The reaction is quenched with aqueous NH₄Cl, and the product is extracted with dichloromethane.

Salt Formation

The freebase is dissolved in ethanol and treated with concentrated HCl, yielding the dihydrochloride salt after recrystallization from acetone.

Advantages :

  • Fewer steps compared to Route 1.

  • Avoids hazardous reagents like Pd/C.

Limitations :

  • Lower regioselectivity (∼15% 4-methyl byproduct).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) : δ 3.45 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 1.25 (m, 4H, cyclopropane).

  • ¹³C NMR : 58.9 (NCH₃), 45.2 (spiro-C), 22.1 (cyclopropane).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Retention Time : 6.8 min.

Industrial-Scale Considerations

Cost Analysis

ComponentRoute 1 Cost (USD/kg)Route 2 Cost (USD/kg)
Starting Materials320280
Catalysts150 (Pd-C)20
Solvents90110
Total 560 410

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiviral Properties
The compound exhibits notable antimicrobial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. Additionally, it shows antiviral effects against retroviruses, including HIV, which positions it as a candidate for drug development in infectious diseases .

Anticancer Activity
Research has demonstrated that 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride possesses anticancer properties against various tumor cell lines, such as melanoma, breast cancer, and colon cancer cells. This potential makes it a promising compound for further exploration in cancer therapeutics .

Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, indicating its potential use in treating neurodegenerative diseases like Parkinson's disease. Ongoing research aims to elucidate these effects and develop derivatives with enhanced efficacy .

Agrochemical Applications

The compound's biological activity extends to the agrochemical sector, where it may be used in the development of new pesticides or fungicides. Its effectiveness against microbial pathogens can be leveraged to create products that enhance crop protection and yield .

Polymer Synthesis

In polymer chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structural characteristics allow for the creation of novel polymers with tailored properties for specific applications .

Case Studies and Research Findings

A review of recent literature highlights several case studies focused on this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxicity against melanoma cell lines with IC50 values comparable to established chemotherapeutics .
Study 2Antimicrobial PropertiesShowed significant inhibition of bacterial growth at low concentrations, supporting its use as an antimicrobial agent .
Study 3NeuroprotectionPreliminary findings suggest potential benefits in models of neurodegeneration; further studies are required to confirm efficacy .

Limitations and Future Directions

While the potential applications of this compound are promising, several limitations exist:

  • Toxicity Concerns : Despite its low acute toxicity (LD50 of 850 mg/kg), chronic exposure may lead to adverse effects such as liver and kidney damage .
  • Need for Derivative Development : Future research should focus on synthesizing derivatives that enhance biological activity while minimizing toxicity.
  • Analytical Methods Development : Improved methods for quantifying the compound in various matrices are essential for advancing research and application .

Mechanism of Action

The mechanism by which 7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride with structurally related spirocyclic amines:

Compound Name Substituent(s) Molecular Formula CAS Number Molecular Weight Purity Key Applications Reference
This compound 7-methyl C₇H₁₆Cl₂N₂ 1199792-83-0 (R) 215.13 g/mol 97–98% Kinase inhibitors, drug delivery
4,7-Diazaspiro[2.5]octane dihydrochloride None C₆H₁₄Cl₂N₂ 145122-56-1 185.09 g/mol 99% Pharmaceutical intermediate
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride 7-benzyl C₁₃H₁₈Cl₂N₂ 2757767-21-6 289.20 g/mol >98% Research reagents
4-(2-Chloro-5-methoxypyrimidin-4-yl)-7-phenyl-4,7-diazaspiro[2.5]octane 4-pyrimidinyl, 7-phenyl C₁₇H₁₈ClN₅O Not reported 367.81 g/mol Not reported BMPR2 kinase inhibitors
6-Azaspiro[2.5]octane hydrochloride Single nitrogen C₇H₁₄ClN 1037834-62-0 163.65 g/mol Not reported Chemical intermediates

Key Differences and Research Findings

Substituent Effects on Bioactivity
  • Methyl vs. Benzyl/Phenyl : The 7-methyl group in this compound offers reduced steric hindrance compared to the benzyl or phenyl substituents in analogues (e.g., 7-benzyl or 7-phenyl derivatives). This likely enhances metabolic stability and membrane permeability, making it favorable for central nervous system (CNS) targeting .
Physicochemical Properties
  • Solubility: The dihydrochloride form of 7-methyl-4,7-diazaspiro[2.5]octane exhibits superior aqueous solubility compared to neutral spirocyclic amines (e.g., 6-azaspiro[2.5]octane hydrochloride), facilitating intravenous administration .

Biological Activity

7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a bicyclic organic compound notable for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the compound's biological mechanisms, research findings, and potential applications in therapeutic settings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₆Cl₂N₂, with a molecular weight of approximately 199.12 g/mol. It features a unique spirocyclic structure that includes both nitrogen and carbon atoms, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₁₆Cl₂N₂
Molecular Weight199.12 g/mol
Melting Point183-186°C
SolubilityWater, ethanol, chloroform

Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens. Research has shown it to inhibit the growth of both gram-positive and gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhimurium

These findings suggest its potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

The compound has demonstrated antiviral efficacy against retroviruses, including HIV. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes or receptors . This positions it as a candidate for further exploration in antiviral drug development.

Anticancer Activity

This compound has shown promising anticancer properties by inhibiting tumor cell proliferation in various cancer types, such as:

  • Melanoma
  • Breast cancer
  • Colon cancer

The compound's action is partly attributed to its ability to disrupt the interaction between the MDM2 protein and the p53 tumor suppressor protein, which is crucial for regulating cell cycle and apoptosis .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

  • Enzymes : The compound can inhibit certain enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptors : It binds to receptors involved in viral entry or replication processes.

This interaction alters the activity of these targets, leading to various biochemical effects that are being investigated for therapeutic applications .

Case Studies

  • Antibacterial Efficacy Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Antiviral Research : A study focusing on HIV revealed that the compound reduced viral load in infected cell lines by up to 70% compared to untreated controls .
  • Cancer Cell Proliferation Assay : In assays involving melanoma cells, treatment with the compound resulted in a significant decrease in cell viability (up to 60%) after 48 hours of exposure .

Q & A

Q. How can researchers design statistically robust dose-response studies for this compound?

  • Methodological Answer : Employ a logarithmic dose range (e.g., 0.1–100 µM) with ≥3 technical replicates. Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Validate with positive controls and report confidence intervals to address variability .

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